molecular formula C14H10F2O B107194 1,2-Bis(4-fluorophenyl)ethanone CAS No. 366-68-7

1,2-Bis(4-fluorophenyl)ethanone

Cat. No. B107194
CAS RN: 366-68-7
M. Wt: 232.22 g/mol
InChI Key: NXPJZQYAGOYGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Bis(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It has a molecular weight of 232.23 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone has been described . Another study reported the synthesis of 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylnickel bromides .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(4-fluorophenyl)ethanone” consists of two phenyl rings attached to a carbonyl group . Each phenyl ring contains a fluorine atom at the para position .


Physical And Chemical Properties Analysis

“1,2-Bis(4-fluorophenyl)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 232.23 .

Scientific Research Applications

Organic Synthesis

1,2-Bis(4-fluorophenyl)ethanone: is a valuable intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds, including imidazole derivatives . These derivatives exhibit a wide range of biological activities and are crucial in the development of new drugs with chemotherapeutic values.

Medicinal Chemistry

In medicinal chemistry, 1,2-Bis(4-fluorophenyl)ethanone serves as a precursor for synthesizing compounds with potential therapeutic applications. For instance, it’s used in the synthesis of imidazole-containing compounds that show promise in treating conditions like Alzheimer’s disease and HIV infection .

Material Science

This compound is also significant in material science, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure allows for the creation of polymers and co-polymers that can be used in various industrial applications .

Analytical Chemistry

In analytical chemistry, 1,2-Bis(4-fluorophenyl)ethanone can be used as a standard or reference compound in chromatographic analysis. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods .

Environmental Science

The environmental applications of 1,2-Bis(4-fluorophenyl)ethanone include its use as a reagent in the study of degradation processes. Researchers can use it to understand how fluorinated compounds behave in the environment and how they can be safely broken down .

Thermophysical Research

Due to its stable thermophysical properties, 1,2-Bis(4-fluorophenyl)ethanone is used in research to understand phase transitions and critical points in organic compounds. This information is crucial for designing processes in chemical engineering and related fields .

Safety And Hazards

“1,2-Bis(4-fluorophenyl)ethanone” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Relevant Papers

Several papers have been retrieved that discuss compounds similar to “1,2-Bis(4-fluorophenyl)ethanone”. For instance, one paper discusses the biological potential of indole derivatives . Another paper discusses the use of 1-(2-Fluorophenyl)ethanone as a biochemical reagent in life science related research .

properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPJZQYAGOYGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372722
Record name 1,2-bis(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-fluorophenyl)ethanone

CAS RN

366-68-7
Record name 1,2-bis(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(4-fluorophenyl)acetic acid (5.0 g, 32.5 mmol, 1.00 equiv) in SOCl2 (30 mL) was heated for 3 hr at reflux in a 50-mL round-bottom flask. Most of SOCl2 was removed under vacuum, and the residue was added dropwise into a solution of AlCl3 (12.8 g, 96.2 mmol, 3.00 equiv) and fluorobenzene (6.1 g, 63.54 mmol, 2.00 equiv) in DCM (20 mL) at 0° C. The resulting solution was allowed to react, with stirring, for 2 hrs at room temperature.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(4-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1,2-Bis(4-fluorophenyl)ethanone
Reactant of Route 3
1,2-Bis(4-fluorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1,2-Bis(4-fluorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1,2-Bis(4-fluorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1,2-Bis(4-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.